molecular formula C6H7ClF3NO B1457998 C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride CAS No. 1373223-75-6

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride

Cat. No.: B1457998
CAS No.: 1373223-75-6
M. Wt: 201.57 g/mol
InChI Key: ZKZRRMAYTDPNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride” is a chemical compound with the CAS number 1373223-75-6 . It has a molecular weight of 201.57 and its molecular formula is C6H7ClF3NO .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.57 . The physical form is not specified in the search results. The boiling point and other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Processes

Catalytic processes utilizing furan derivatives, including those related to C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride, have been explored for the efficient conversion of biomass-based feedstocks into valuable chemicals. For instance, cobalt nanoparticles have catalyzed the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to produce furan-based amines and other valuable chemicals, emphasizing the role of such compounds in sustainable chemistry (Chandrashekhar et al., 2021).

Analytical Methodology

In analytical chemistry, derivatives of furan compounds have been employed to improve the detection of contaminants in drinking water. A study presented a one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for the gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water, highlighting the application of furan derivatives in enhancing analytical methods (Kubwabo et al., 2009).

Synthesis of Bioactive Compounds

Furan derivatives have been synthesized for their potential biological activities. A recent study on the synthesis of trifluoromethylated α,β-unsaturated esters via intramolecular Wittig reaction demonstrates the versatility of furan compounds in the synthesis of structurally diverse molecules with potential application in medicinal chemistry (沈延昌 & 高澍, 1993).

Corrosion Inhibition

Furan derivatives have also been investigated as eco-friendly corrosion inhibitors. For example, amino acid compounds with furan moieties have been studied for their inhibitory effects on steel corrosion, showcasing the application of furan derivatives in industrial processes (Yadav et al., 2015).

Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRRMAYTDPNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.